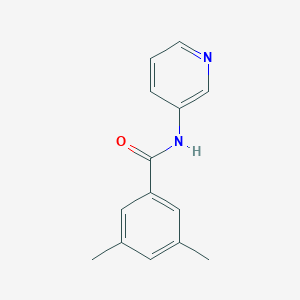
4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes and proteins in the body, leading to its various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one have been extensively studied. It has been reported to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. Additionally, it has anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one in lab experiments is its high purity and yield. However, one of the limitations is its potential toxicity, which may require special handling and precautions.
将来の方向性
There are several future directions for the research of 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one. One direction is to further investigate its potential use as a fluorescent probe for metal ion detection. Another direction is to study its potential use as a treatment for inflammatory diseases. Additionally, researchers may explore its potential use in combination with other compounds for enhanced antimicrobial or antitumor activity.
In conclusion, 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is a compound with promising potential in various scientific research applications. Its synthesis method has been reported to have a high yield and purity, and its biological effects have been extensively studied. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis method of 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one involves the reaction of cyclohexanone with thiosemicarbazide in the presence of sulfuric acid. The resulting intermediate is then reacted with cyclohexyl isocyanate to yield the final product. This synthesis method has been reported to have a high yield and purity of the compound.
科学的研究の応用
The potential applications of 4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one in scientific research are extensive. This compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
製品名 |
4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one |
|---|---|
分子式 |
C14H17N3OS |
分子量 |
275.37 g/mol |
IUPAC名 |
4-(4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H17N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h6-9,11,15H,1-5H2,(H,16,19) |
InChIキー |
GMFAVOSRIOYQBU-UHFFFAOYSA-N |
異性体SMILES |
C1CCC(CC1)N2C(=C3C=CC(=O)C=C3)NNC2=S |
SMILES |
C1CCC(CC1)N2C(=C3C=CC(=O)C=C3)NNC2=S |
正規SMILES |
C1CCC(CC1)N2C(=C3C=CC(=O)C=C3)NNC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
![ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)
![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)
![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)